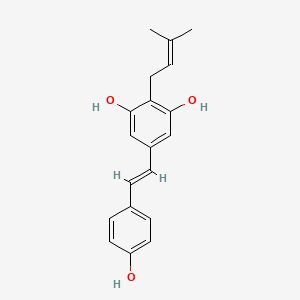
4-Prenylresveratrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Prenylresveratrol is a stilbenoid.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that 4-prenylresveratrol exhibits notable anticancer properties. A study highlighted that prenylation enhances the antiproliferative activities of resveratrol and related compounds against various cancer cell lines. Specifically, it was found that 4-C-prenylation significantly increases the effectiveness of these compounds in inhibiting cancer cell growth. The mechanisms involved include:
- Upregulation of Apoptotic Pathways : Increased expression of caspases (Caspase-3 and Caspase-9) which are crucial for the apoptotic process.
- Downregulation of Cell Cycle Regulators : Reduction in the expression of cyclin-dependent kinases (CDK2) and Cyclin A2, leading to cell cycle arrest .
Table 1: Anticancer Effects of this compound
Antioxidant Properties
The antioxidant capacity of this compound is another critical area of research. Studies indicate that this compound can effectively scavenge free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases such as diabetes and cardiovascular disorders.
Table 2: Antioxidant Activity
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory effects, which can be beneficial in managing conditions like arthritis and metabolic syndrome. The compound acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Mechanisms
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its efficacy in protecting neuronal cells from oxidative stress and apoptosis.
Table 4: Neuroprotective Studies
Metabolic Benefits
Additionally, studies have indicated that this compound may improve metabolic health by enhancing insulin sensitivity and reducing lipid accumulation in tissues, making it a candidate for managing conditions such as type 2 diabetes.
Table 5: Metabolic Health Applications
Propiedades
Número CAS |
61517-87-1 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-9,11-12,20-22H,10H2,1-2H3/b5-4+ |
Clave InChI |
WWFOQQIWOKJBSJ-SNAWJCMRSA-N |
SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |
SMILES isomérico |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















